2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride

Catalog No.
S835279
CAS No.
1187929-38-9
M.F
C7H8ClF3N2
M. Wt
212.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydroch...

CAS Number

1187929-38-9

Product Name

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride

IUPAC Name

2,2,2-trifluoro-1-pyridin-2-ylethanamine;hydrochloride

Molecular Formula

C7H8ClF3N2

Molecular Weight

212.6 g/mol

InChI

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6(11)5-3-1-2-4-12-5;/h1-4,6H,11H2;1H

InChI Key

CQZMNGPRQBZYSO-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(C(F)(F)F)N.Cl

Canonical SMILES

C1=CC=NC(=C1)C(C(F)(F)F)N.Cl

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride is a chemical compound characterized by its trifluoromethyl group and a pyridine ring. Its molecular formula is C7H8ClF3N2C_7H_8ClF_3N_2, and it has a molecular weight of approximately 212.6 g/mol. The compound appears as a white to off-white crystalline solid and is soluble in water. It is primarily utilized in pharmaceutical research due to its unique structural properties that enhance biological activity and stability .

The chemical reactivity of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride can be attributed to the presence of the trifluoromethyl group, which influences both nucleophilicity and electrophilicity in reactions. Common reactions include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Acylation: The amine can undergo acylation to form amides, which are important in drug design.
  • Reduction Reactions: The compound can be reduced to yield various derivatives that may exhibit altered biological properties.

Research indicates that 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride exhibits significant biological activity, particularly in the field of medicinal chemistry. It has been studied for its potential as an antidepressant and anxiolytic agent. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to cross biological membranes and interact with central nervous system targets .

Several synthesis methods have been developed for 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride:

  • Direct Amination: Reaction of 2-pyridinecarboxaldehyde with trifluoroethylamine under acidic conditions.
  • Reduction of Pyridine Derivatives: Starting from pyridine derivatives followed by reduction processes to introduce the amine functionality.
  • Fluorination Reactions: Utilizing fluorinating agents to introduce the trifluoromethyl group into existing amine structures.

These methods allow for the modification of the compound's structure to tailor its properties for specific applications .

The primary applications of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride include:

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
  • Research Tool: Used in biochemical assays to study receptor interactions and enzyme activities due to its unique chemical properties.
  • Chemical Synthesis: Acts as a building block for more complex organic molecules in synthetic chemistry.

Studies have shown that 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride interacts with various biological targets. Interaction studies often focus on:

  • Receptor Binding: Investigating its affinity for neurotransmitter receptors such as serotonin and dopamine receptors.
  • Enzyme Inhibition: Evaluating its potential as an inhibitor for enzymes involved in metabolic pathways relevant to drug metabolism.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound .

Several compounds share structural similarities with 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
2,2,2-TrifluoroethylamineC₂H₃F₃NLacks pyridine ring; simpler structure
3-PyridylmethanolC₇H₉NOContains hydroxyl group; different reactivity
4-AminopyridineC₅H₅N₃No fluorine; different biological activity profile
1-(Pyridin-3-yl)ethanamineC₇H₈N₂Similar amine structure; lacks trifluoromethyl group

The unique trifluoromethyl group in 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride significantly enhances its lipophilicity and biological activity compared to these similar compounds .

IUPAC Naming and Molecular Structure

The compound’s IUPAC name, 2,2,2-trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride, reflects its core structural elements:

  • A pyridin-2-yl group (a pyridine ring with a substituent at the 2-position).
  • A trifluoromethyl group (CF₃) attached to the adjacent carbon.
  • A primary amine (NH₂) bonded to the same carbon as the CF₃ group.
  • A hydrochloride counterion (HCl) to neutralize the amine’s basicity.

The molecular formula is C₇H₈ClF₃N₂, with a molecular weight of 212.60 g/mol.

ParameterValue
CAS Number1187929-38-9
MDL NumberMFCD11506260
InChI KeyCQZMNGPRQBZYSO-UHFFFAOYSA-N
SMILESCl.NC(C1=NC=CC=C1)C(F)(F)F
Molecular Weight212.60 g/mol

Stereochemical and Isotopic Considerations

The compound lacks stereogenic centers due to the symmetry of the trifluoromethyl group. Isotopic variants, such as deuterated analogs, are not reported in the literature but could theoretically be synthesized for mechanistic studies.

Historical Context of Fluorinated Pyridine Derivatives Discovery

Early Developments in Organofluorine Chemistry

Fluorinated pyridines emerged from foundational work in organofluorine chemistry:

  • Alexander Borodin’s Halogen Exchange (1862): Pioneered nucleophilic substitution to introduce fluorine into organic molecules, though not directly applied to pyridines.
  • Henri Moissan’s Isolation of Fluorine (1886): Enabled controlled fluorination reactions, critical for synthesizing stable fluorinated compounds.
  • Schiemann Reaction (1927): Facilitated aromatic fluorination via diazonium salt decomposition, later adapted for pyridine derivatives.

Key Milestones in Pyridine Fluorination

YearMethod/DiscoverySignificance
1898Swarts’ Chlorotrifluoroethylene SynthesisDemonstrated fluorination of aromatic side chains.
1936Gottlieb’s Halogen ExchangeEnabled direct fluorination of chloropyridines.
2005N-Fluoropyridinium Salt ChemistryExpanded fluorination strategies for pyridines.

Modern Synthetic Approaches

Recent advances include:

  • AgF₂-Mediated Fluorination: Selective C–H bond functionalization, particularly for electron-deficient pyridines.
  • Hydrogenation of Fluoropyridines: Pd/C catalysis under acidic conditions to yield fluorinated piperidines, a precursor to bioactive molecules.

Position in Organofluorine Chemistry Literature

Synthetic Utility in Medicinal Chemistry

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride serves as a building block for:

  • Kinase Inhibitors: The trifluoromethyl group enhances metabolic stability, a key feature in drug design.
  • Antimicrobial Agents: Pyridine derivatives often target bacterial enzymes, with fluorine improving bioavailability.

Role in Functional Materials

The compound’s unique electronic properties make it valuable in:

  • Coordination Chemistry: Pyridine’s lone pair binds transition metals, forming complexes for catalysis.
  • Polymer Synthesis: Trifluoromethyl groups reduce surface energy, relevant in fluoropolymer production.
ApplicationMechanistic BasisExample
Drug SynthesisEnhanced metabolic stabilityFluorinated kinase inhibitors
CatalysisMetal coordinationPd complexes for cross-coupling
Material ScienceLow surface energyFluoropolymer additives

Recent Research Trends

  • Late-Stage Functionalization: AgF₂-mediated fluorination of complex molecules, bypassing early-stage fluorination.
  • Asymmetric Synthesis: Enantioselective hydrogenation of fluoropyridines to access chiral fluorinated piperidines.

Dates

Modify: 2023-08-16

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